molecular formula C17H16Br4O2 B14319549 4,4'-Methylenebis(3,5-dibromo-2,6-dimethylphenol) CAS No. 112756-51-1

4,4'-Methylenebis(3,5-dibromo-2,6-dimethylphenol)

Cat. No.: B14319549
CAS No.: 112756-51-1
M. Wt: 571.9 g/mol
InChI Key: NRYMKBCXSUVWQA-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) is an organic compound with the molecular formula C17H16Br4O2. It is a derivative of bisphenol, characterized by the presence of bromine atoms and methyl groups on the phenol rings. This compound is known for its applications in various fields, including polymer chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with formaldehyde in the presence of a catalyst, followed by bromination. The reaction conditions often include:

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Bromination: The bromination step involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Debrominated phenols.

    Substitution: Functionalized phenols with various substituents.

Scientific Research Applications

4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) has several scientific research applications:

    Polymer Chemistry: Used as a monomer or additive in the synthesis of flame-retardant polymers.

    Material Science: Incorporated into materials to enhance thermal stability and mechanical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) involves its interaction with molecular targets through its phenolic and brominated groups. These interactions can lead to:

    Inhibition of Enzymes: The compound can inhibit certain enzymes by binding to their active sites.

    Modulation of Receptor Activity: It can interact with receptors, altering their activity and downstream signaling pathways.

    Antioxidant Activity: The phenolic groups can scavenge free radicals, providing antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but lacks bromine atoms.

    4,4’-Methylenebis(2,6-diethylaniline): Contains ethyl groups instead of methyl groups and amine groups instead of phenolic groups.

    4,4’-Isopropylidenebis(2,6-dimethylphenol): Contains an isopropylidene bridge instead of a methylene bridge.

Uniqueness

4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties include enhanced flame retardancy and potential biological activity, making it valuable in specialized applications.

Properties

CAS No.

112756-51-1

Molecular Formula

C17H16Br4O2

Molecular Weight

571.9 g/mol

IUPAC Name

3,5-dibromo-4-[(2,6-dibromo-4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol

InChI

InChI=1S/C17H16Br4O2/c1-6-12(18)10(13(19)7(2)16(6)22)5-11-14(20)8(3)17(23)9(4)15(11)21/h22-23H,5H2,1-4H3

InChI Key

NRYMKBCXSUVWQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)CC2=C(C(=C(C(=C2Br)C)O)C)Br)Br)C)O

Origin of Product

United States

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